poly-2-(2-(thymin-1-yl)propanamido)propenoic acid poly-2-(2-(thymin-1-yl)propanamido)propenoic acid
Brand Name: Vulcanchem
CAS No.: 102772-04-3
VCID: VC0024734
InChI: InChI=1S/C11H15N3O5/c1-5-4-14(11(19)13-8(5)15)7(3)9(16)12-6(2)10(17)18/h4,6-7H,1-3H3,(H,12,16)(H,17,18)(H,13,15,19)/t6-,7?/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C(C)C(=O)NC(C)C(=O)O
Molecular Formula: C11H15N3O5
Molecular Weight: 269.25 g/mol

poly-2-(2-(thymin-1-yl)propanamido)propenoic acid

CAS No.: 102772-04-3

Main Products

VCID: VC0024734

Molecular Formula: C11H15N3O5

Molecular Weight: 269.25 g/mol

poly-2-(2-(thymin-1-yl)propanamido)propenoic acid - 102772-04-3

CAS No. 102772-04-3
Product Name poly-2-(2-(thymin-1-yl)propanamido)propenoic acid
Molecular Formula C11H15N3O5
Molecular Weight 269.25 g/mol
IUPAC Name (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid
Standard InChI InChI=1S/C11H15N3O5/c1-5-4-14(11(19)13-8(5)15)7(3)9(16)12-6(2)10(17)18/h4,6-7H,1-3H3,(H,12,16)(H,17,18)(H,13,15,19)/t6-,7?/m0/s1
Standard InChIKey WVFIOJLOGSZBSO-PKPIPKONSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)C(C)C(=O)N[C@@H](C)C(=O)O
SMILES CC1=CN(C(=O)NC1=O)C(C)C(=O)NC(C)C(=O)O
Canonical SMILES CC1=CN(C(=O)NC1=O)C(C)C(=O)NC(C)C(=O)O
Synonyms poly-2-(2-(thymin-1-yl)propanamido)propenoic acid
PTPPA
PubChem Compound 196362
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator